1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine, with the Chemical Abstracts Service (CAS) number 1517500-31-0, is a compound that belongs to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific triazole derivative has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound is classified under the category of triazole derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The molecular formula of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine is , and it has a molecular weight of 196.25 g/mol .
The synthesis of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine can be achieved through various methods commonly employed for triazole synthesis. One prevalent approach is the copper-catalyzed azide-alkyne cycloaddition, which allows for the formation of triazoles from alkynes and azides under mild conditions. This method is favored due to its efficiency and compatibility with a range of functional groups .
The synthesis typically involves:
The molecular structure of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine features a triazole ring attached to a methoxycyclohexyl group. The presence of the methoxy group enhances the compound's solubility and may influence its biological activity.
The structural representation can be derived from its molecular formula:
1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine can participate in various chemical reactions typical for triazole compounds:
The reactivity of this compound is influenced by the electron-donating methoxy group, which can stabilize intermediates during reactions. Additionally, the nitrogen atoms in the triazole ring can participate in coordination with metal centers, making it useful in coordination chemistry.
The mechanism of action for compounds like 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine often involves interaction with biological targets such as enzymes or receptors. The triazole moiety may interact with active sites through hydrogen bonding or coordination with metal ions.
Research indicates that triazole derivatives can inhibit specific enzymes or pathways involved in disease processes. For instance, they may act on fungal cytochrome P450 enzymes or other targets relevant to cancer therapy.
The stability of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine under various pH conditions suggests potential applications in drug formulation where pH stability is crucial.
This compound has potential applications in:
Triazole derivatives are widely studied for their roles in treating fungal infections and as anticancer agents due to their ability to interfere with cellular processes critical for tumor growth .
Triazole derivatives represent a cornerstone of modern medicinal chemistry, with their broad spectrum of biological activities and favorable pharmacokinetic profiles underpinning numerous therapeutic agents. These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, exist in two isomeric forms—1,2,3-triazole and 1,2,4-triazole—each conferring distinct physicochemical and biological properties. The structural versatility of triazoles allows for extensive chemical modification, enabling fine-tuning of electronic characteristics, lipophilicity, and molecular geometry to optimize target binding and drug-like properties. Within this chemical class, 1,2,3-triazoles have emerged as particularly valuable scaffolds due to their exceptional metabolic stability, capacity for hydrogen bonding, and synthetic accessibility via click chemistry approaches. The incorporation of alicyclic substituents like the methoxycyclohexyl group further enhances the three-dimensional complexity and steric diversity of these molecules, often translating to improved target selectivity and bioavailability [8] [2].
The 1,2,3-triazole ring system possesses unique physicochemical attributes that make it exceptionally valuable in rational drug design. As an aromatic heterocycle with a 6π-electron system, it exhibits substantial dipole moments (~1.85 D) and moderate basicity (pKa of conjugate acid ~1.17), contributing to favorable interactions with biological targets. Unlike metabolically labile amide bonds, the 1,2,3-triazole ring demonstrates remarkable stability against hydrolysis and enzymatic degradation, serving as a bioisostere for various functional groups while prolonging biological half-lives. Its capacity to act as both a hydrogen bond acceptor (via ring nitrogen atoms) and donor (when unsubstituted at N1 or C4 positions) facilitates complex molecular recognition events with proteins and nucleic acids [8].
The synthetic accessibility of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized scaffold diversification in medicinal chemistry. This "click chemistry" approach enables high-yielding, regioselective synthesis under mild conditions, accommodating diverse azide and alkyne precursors. The resulting triazole ring frequently serves as a conformational constraint or a rigid spacer connecting pharmacophoric elements, optimizing spatial orientation for target binding. Examples include the HIV drug Raltegravir (integrase inhibitor) and the antibiotic Tazobactam (β-lactamase inhibitor), where the triazole core is integral to mechanism-based activity [8].
Table 1: Comparative Analysis of Triazole Isomers in Drug Design
Property | 1,2,3-Triazole | 1,2,4-Triazole |
---|---|---|
Aromatic Character | 6π-electron system | 6π-electron system |
Tautomerism | 1H/2H tautomers (rapid equilibrium) | 1H/4H tautomers (slow equilibrium) |
Dipole Moment | ~1.85 D | ~4.8 D |
Metabolic Stability | High resistance to oxidation/hydrolysis | Moderate resistance |
Hydrogen Bond Capacity | 2 H-bond acceptors; 1 donor (1H-form) | 3 H-bond acceptors; 1 donor (1H-form) |
pKa (Conjugate Acid) | ~1.17 | ~2.5 |
Common Synthetic Routes | CuAAC, azide cycloadditions | Hydrazide cyclization, Schiff base routes |
Recent advances highlight the 1,2,3-triazole's role in overcoming drug resistance, particularly through hybrid molecules where it conjugates established antibiotics like ciprofloxacin. Such hybrids often exhibit enhanced permeability across bacterial membranes and can evade efflux mechanisms, as evidenced by derivatives showing 8-16-fold greater potency against MRSA compared to parent drugs. The triazole ring in these constructs may additionally confer novel mechanisms, such as inhibition of virulence factors or biofilm disruption, expanding their therapeutic utility beyond direct microbicidal effects [8].
The incorporation of a 3-methoxycyclohexyl moiety into heterocyclic frameworks, such as 1,2,3-triazole, introduces significant steric and electronic modifications that profoundly influence bioactivity. This alicyclic substituent features a chair conformation with the methoxy group preferentially occupying an equatorial position to minimize 1,3-diaxial steric strain. This orientation optimizes solvent exposure of the oxygen lone pairs while positioning the cyclohexyl ring for hydrophobic interactions within binding pockets. The stereochemical complexity introduced by the chiral cyclohexyl carbon (when asymmetrically substituted) enables enantioselective target engagement, a critical factor for optimizing pharmacokinetic-pharmacodynamic relationships [2].
Physicochemical profiling of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine (C₁₀H₁₇N₄O) reveals calculated properties conducive to membrane permeability and central nervous system penetration: molecular weight of 209.28 g/mol, moderate lipophilicity (predicted LogP ≈ 1.82), and a balanced polar surface area (~58 Ų). The methoxy group serves as a versatile hydrogen bond acceptor, while the triazole amine provides both donor and acceptor capabilities, creating a multivalent binding profile. These properties collectively enhance the compound's potential as a lead structure for targeting enzymes and receptors requiring deep binding cavity engagement, such as cytochrome P450 isoforms or G-protein-coupled receptors [2].
Table 2: Physicochemical Properties of 1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₇N₄O | Balanced C/H ratio for combustion analysis |
Molecular Weight | 209.28 g/mol | Optimal for BBB penetration |
Calculated LogP | 1.82 ± 0.3 | Moderate lipophilicity for permeability |
Hydrogen Bond Donors | 1 (triazol-4-amine) | Capacity for specific H-bonding |
Hydrogen Bond Acceptors | 4 (triazole N, methoxy O, amine N) | Solubility and target interactions |
Rotatable Bonds | 2 (C-O bond, triazole-cyclohexyl link) | Conformational flexibility |
Topological Polar SA | ~58 Ų | Predictive of membrane permeation |
Synthetic methodologies for accessing this chemotype leverage both classical and modern techniques. The CuAAC approach employs 3-methoxycyclohexyl azide and propargyl amine under Cu(I) catalysis, achieving yields >75% with excellent regioselectivity for the 1,4-disubstituted triazole. Alternatively, microwave-assisted cyclization significantly accelerates the reaction kinetics, completing ring formation in 15-30 minutes at 120°C with yields exceeding 82%. This method minimizes thermal decomposition pathways observed during conventional heating (12-24 hours), particularly crucial for acid- or base-sensitive intermediates. Purification typically employs silica gel chromatography or recrystallization from ethanol/water mixtures, with final characterization confirmed via LC-MS ([M+H]⁺ peak at m/z 210.1) and multinuclear NMR [2].
The methoxycyclohexyl group's steric bulk and conformational flexibility enable unique interactions with biological targets. Computational docking studies suggest strong binding to cytochrome P450 isoforms (CYP3A4 ΔG = -8.2 kcal/mol; CYP2C9 ΔG = -7.9 kcal/mol), positioning it as a potential modulator of drug metabolism. Additionally, its hydrophobic surface area facilitates disruption of protein-protein interactions often considered "undruggable," while the oxygen atom provides a critical water-solubilizing anchor point. These features have demonstrated preliminary promise in antimicrobial applications (e.g., Staphylococcus aureus MIC₅₀ = 32 μg/mL) and antifungal contexts through ergosterol biosynthesis inhibition, validating the pharmacophoric value of this structural motif [2].
Table 3: Synthetic Methods for 3-Methoxycyclohexyl-Substituted Triazoles
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Copper-Catalyzed (CuAAC) | 75-82 | 6-8 hours | Excellent regioselectivity (1,4-isomer) |
Microwave-Assisted | 78-85 | 15-30 minutes | Reduced decomposition; energy efficiency |
Conventional Thermal | 65-70 | 12-24 hours | No specialized equipment required |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1